6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole
Description
6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with a nitro group and a trimethoxyphenyl group
Properties
IUPAC Name |
6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-21-13-6-9(7-14(22-2)15(13)23-3)16-17-11-5-4-10(18(19)20)8-12(11)24-16/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVUHVVKYAYAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole typically involves the condensation of 3,4,5-trimethoxyaniline with 2-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as triethylamine or pyridine and a solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methoxy groups can be oxidized to form corresponding phenols using oxidizing agents like ceric ammonium nitrate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium thiolate.
Oxidation: Ceric ammonium nitrate, potassium permanganate.
Major Products
Reduction: 6-amino-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole.
Substitution: 6-substituted-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole derivatives.
Oxidation: 6-nitro-2-(3,4,5-trihydroxyphenyl)-1,3-benzoxazole.
Scientific Research Applications
6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, particularly in the context of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, such as tyrosine kinases, by binding to their active sites and preventing substrate access.
Protein Interactions: It can disrupt protein-protein interactions critical for the formation of amyloid plaques in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions.
6-amino-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole: The amino group provides different chemical reactivity and biological activity compared to the nitro group.
6-nitro-2-phenyl-1,3-benzoxazole: Similar structure but lacks the trimethoxyphenyl group, which may affect its electronic properties and biological activity.
Uniqueness
6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole is unique due to the presence of both the nitro and trimethoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various chemical and biological applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
